7-Benzyl-4-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine
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Overview
Description
7-Benzyl-4-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by a fused-ring system that includes a benzyl group and a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-4-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a brominated naphthyridine derivative with a benzylating agent. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-4-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthyridines, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
7-Benzyl-4-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, antimicrobial, and antiviral properties.
Biological Research: Used as a probe to study biological pathways and molecular interactions.
Industrial Applications: Employed in the synthesis of more complex organic compounds used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Benzyl-4-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cancer cell proliferation or the disruption of microbial cell walls .
Comparison with Similar Compounds
Similar Compounds
- 7-Benzyl-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine
- 7-Benzyl-4-fluoro-5,6,7,8-tetrahydro-1,7-naphthyridine
- 7-Benzyl-4-iodo-5,6,7,8-tetrahydro-1,7-naphthyridine
Uniqueness
7-Benzyl-4-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. This makes it a valuable compound for synthetic chemists looking to create novel molecules with unique properties .
Properties
IUPAC Name |
7-benzyl-4-bromo-6,8-dihydro-5H-1,7-naphthyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2/c16-14-6-8-17-15-11-18(9-7-13(14)15)10-12-4-2-1-3-5-12/h1-6,8H,7,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBWJPNJGXWXGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=NC=CC(=C21)Br)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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